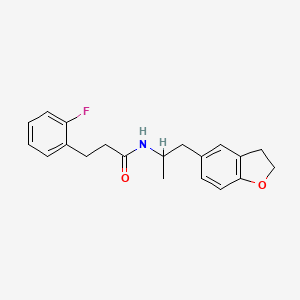

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide

説明

特性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2/c1-14(12-15-6-8-19-17(13-15)10-11-24-19)22-20(23)9-7-16-4-2-3-5-18(16)21/h2-6,8,13-14H,7,9-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXFDEGJGVTEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide typically involves a multi-step process:

Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone-like structures.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various functional groups onto the phenyl ring.

科学的研究の応用

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share partial structural homology with the target molecule (Table 1):

Table 1 : Structural analogs and their distinguishing features.

Impact of Substituent Position and Heterocyclic Core

Fluorophenyl Position

- The 2-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects at the ortho position, which may reduce rotational freedom compared to para-fluorinated analogs like 3-(4-fluorophenyl)-isobenzofuranone . This could enhance binding specificity but reduce solubility.

Heterocyclic Modifications

- Replacement of dihydrobenzofuran with piperidin-phenethyl () or tetrazole () alters hydrogen-bonding capacity and lipophilicity. For example, tetrazole-containing analogs often exhibit improved metabolic stability due to resistance to hydrolysis .

Backbone Variations

Hypothetical Pharmacological Implications

While direct activity data are unavailable, inferences can be drawn from analogs:

- Metabolic Stability : Dihydrobenzofuran cores are less prone to oxidative metabolism than simple benzene rings, suggesting improved half-life compared to N-(2-ethylphenyl)-tetrazole-propanamide .

- Target Engagement : The ortho-fluorine may enhance interactions with hydrophobic pockets in enzymes or receptors, similar to para-fluorophenyl analogs in pharmacopeial standards .

生物活性

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran moiety and a fluorophenyl group, which may contribute to its biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H20FNO |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide |

The precise mechanisms of action for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide remain largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets involved in biochemical pathways related to pain modulation and inflammation. Similar compounds have shown interactions with opioid receptors, which could suggest a potential analgesic effect.

Biological Activity

Research indicates that benzofuran derivatives exhibit a range of biological activities, including:

- Antinociceptive Effects : Preliminary studies suggest that compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide may have analgesic properties due to their interaction with opioid receptors.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Some benzofuran derivatives have demonstrated antimicrobial activity against various pathogens.

Study 1: Analgesic Activity

A study investigating the analgesic properties of related benzofuran compounds demonstrated significant pain relief in animal models when administered at specific dosages. The study measured the efficacy using the hot plate test and tail flick test, noting that certain derivatives exhibited comparable effects to established analgesics like morphine.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of benzofuran derivatives showed promising results in reducing inflammation markers in vitro. The study indicated that these compounds could inhibit the NF-kB pathway, which plays a critical role in inflammatory responses.

Study 3: Antimicrobial Activity

Research examining the antimicrobial efficacy of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide against bacterial strains revealed moderate activity. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating potential for further development as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide?

The synthesis typically involves coupling a 2,3-dihydrobenzofuran derivative with a fluorophenyl propanamide precursor. For example, analogous compounds are synthesized via acylation reactions using propanoyl chloride under reflux with a base like triethylamine, followed by recrystallization for purification . Multi-step protocols may include protecting group strategies to isolate reactive intermediates.

Q. What spectroscopic techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl and dihydrobenzofuran moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like amides. X-ray crystallography can resolve stereochemistry if crystalline derivatives are obtained .

Q. How do structural features influence the compound’s reactivity?

The dihydrobenzofuran ring provides rigidity and planar aromaticity, enhancing π-π interactions in biological targets. The 2-fluorophenyl group introduces electron-withdrawing effects, modulating electronic density and hydrogen-bonding potential at the propanamide moiety. These features collectively affect solubility, stability, and binding affinity .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for this compound?

Yield optimization requires reaction condition tuning (e.g., solvent polarity, temperature gradients) and catalytic methods. Continuous flow reactors improve efficiency in scaling up intermediates. Real-time monitoring via thin-layer chromatography (TLC) or in-situ NMR ensures intermediate purity, while column chromatography or HPLC achieves final purification .

Q. What experimental strategies address contradictory solubility data across studies?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) can be resolved using computational tools like LogP calculations to predict partitioning behavior. Experimental validation via shake-flask methods under controlled pH and temperature conditions clarifies empirical solubility profiles .

Q. How does the fluorine substituent influence biological activity?

The 2-fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its electronegativity strengthens hydrophobic interactions in target binding pockets, as seen in fluorinated fentanyl analogs. Comparative studies with non-fluorinated analogs using radioligand binding assays quantify this effect .

Q. What in vitro assays are suitable for evaluating pharmacological potential?

Enzyme inhibition assays (e.g., kinase or protease targets) assess specificity, while cell-based viability assays (MTT or ATP-luminescence) screen for cytotoxicity. For neuroactive compounds, calcium flux assays or patch-clamp electrophysiology evaluate ion channel modulation .

Q. How can stability challenges in aqueous formulations be mitigated?

Degradation pathways (e.g., hydrolysis of the amide bond) are studied via accelerated stability testing under varied pH and temperature. Lyophilization or encapsulation in liposomes improves shelf life. Analytical techniques like UPLC-MS track degradation products .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., LC-MS vs. UV spectroscopy for purity).

- Experimental Design : Employ Design of Experiments (DoE) to systematically optimize reaction parameters or biological assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。